3-amino-N-(2-phenoxyethyl)thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-N-(2-phenoxyethyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of thienopyridines, which includes a fused thiophene and pyridine ring, contributes to their wide range of applications in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-phenoxyethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thienopyridine core .
Industrial Production Methods
Industrial production of thienopyridine derivatives often employs high-yielding, scalable synthetic routes. These methods may include the use of catalysts such as triethylamine or nanosized magnesium oxide to enhance reaction efficiency . The reactions are typically carried out in solvents like ethanol under controlled temperature and pressure conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-phenoxyethyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hypochlorite in aqueous or organic solvents.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Various nucleophiles in the presence of bases like triethylamine.
Major Products Formed
Oxidative Dimerization Products: Formed through regio- and stereoselective oxidation.
Reduced Derivatives: Formed by reducing the functional groups on the thienopyridine ring.
Substituted Derivatives: Formed by replacing the amino or phenoxyethyl groups with other functional groups.
Scientific Research Applications
3-amino-N-(2-phenoxyethyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-N-(2-phenoxyethyl)thieno[2,3-b]pyridine-2-carboxamide involves several molecular targets and pathways:
Cytotoxicity: Induces apoptosis in cancer cells by activating the apoptotic pathway.
Glycosphingolipid Expression: Modulates the expression of glycosphingolipids in cancer stem cells, affecting their survival and proliferation.
Enzyme Inhibition: Inhibits specific enzymes such as glycogen synthase kinase-3 and bacterial histidine kinase, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These include various substituted thienopyridines with similar biological activities.
Pim-1 Inhibitors: Compounds like 5-bromo-thieno[2,3-b]pyridines that inhibit the Pim-1 kinase enzyme.
Uniqueness
3-amino-N-(2-phenoxyethyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its specific combination of amino and phenoxyethyl groups, which enhance its biological activity and specificity . Its ability to modulate glycosphingolipid expression and induce apoptosis in cancer cells makes it a promising candidate for further research and development in oncology .
Properties
IUPAC Name |
3-amino-N-(2-phenoxyethyl)thieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-13-12-7-4-8-19-16(12)22-14(13)15(20)18-9-10-21-11-5-2-1-3-6-11/h1-8H,9-10,17H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKAQKJTPQONTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=C(C3=C(S2)N=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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